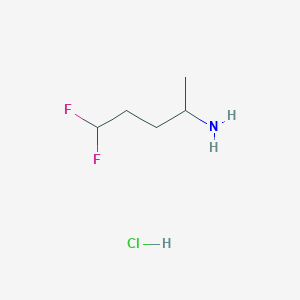
5,5-Difluoropentan-2-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5-Difluoropentan-2-amine hydrochloride is a chemical compound with the CAS Number: 2060033-86-3 . It has a molecular weight of 159.61 and its IUPAC name is 5,5-difluoropentan-2-amine hydrochloride . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for 5,5-Difluoropentan-2-amine hydrochloride is 1S/C5H11F2N.ClH/c1-4(8)2-3-5(6)7;/h4-5H,2-3,8H2,1H3;1H . This indicates that the compound consists of a pentane backbone with two fluorine atoms attached to the fifth carbon atom, an amine group attached to the second carbon atom, and a hydrochloride group .Physical And Chemical Properties Analysis
5,5-Difluoropentan-2-amine hydrochloride is a powder that is stored at room temperature . Its molecular weight is 159.61 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the retrieved data.Wissenschaftliche Forschungsanwendungen
Catalysis and Chemical Synthesis : Xu et al. (2014) discussed the use of ruthenium complex catalysis in the reductive amination of bio-based compounds, highlighting the potential of such processes in chemical synthesis, which could be related to the use of 5,5-Difluoropentan-2-amine hydrochloride (Xu et al., 2014).
Biogenic Amines Research : Sadavongvivad (1970) developed techniques for analyzing biogenic amines in lung tissue, which could be relevant for understanding the interactions of various amines, possibly including 5,5-Difluoropentan-2-amine hydrochloride, within biological systems (Sadavongvivad, 1970).
Lipophilic Hydrogen Bond Donor Research : Zafrani et al. (2017) explored the properties of the difluoromethyl group, potentially similar to those in 5,5-Difluoropentan-2-amine hydrochloride, as a lipophilic hydrogen bond donor, which is important in drug design (Zafrani et al., 2017).
Fluorinated Compounds in Materials Science : Boswell et al. (2005) investigated the coordinative properties of fluorinated solvents with amino and ether groups, an area that could intersect with the use of 5,5-Difluoropentan-2-amine hydrochloride in material science applications (Boswell et al., 2005).
Environmental Applications : Ateia et al. (2019) reviewed the use of amine-containing sorbents for removing persistent fluoro-organic chemicals from water. This research is significant for environmental remediation and could relate to the functionality of compounds like 5,5-Difluoropentan-2-amine hydrochloride (Ateia et al., 2019).
Photocatalysis in Organic Chemistry : Senaweera et al. (2014) described a photocatalytic hydrodefluorination method starting with perfluoroarenes, which is relevant for understanding the reactions and applications of fluorinated compounds such as 5,5-Difluoropentan-2-amine hydrochloride (Senaweera et al., 2014).
Safety and Hazards
The safety information for 5,5-Difluoropentan-2-amine hydrochloride indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands and face thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
Eigenschaften
IUPAC Name |
5,5-difluoropentan-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11F2N.ClH/c1-4(8)2-3-5(6)7;/h4-5H,2-3,8H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQRONTUOTOLLAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(F)F)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClF2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,5-Difluoropentan-2-amine hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-[4-(3-cyclohexylpropanoyl)piperazin-1-yl]-3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2953423.png)
![(E)-2-(3-Chlorophenyl)-N-[6-methoxy-2-(trifluoromethyl)pyridin-3-yl]ethenesulfonamide](/img/structure/B2953424.png)

![8,8-Difluoro-4-azabicyclo[5.1.0]octane;hydrochloride](/img/structure/B2953428.png)
![(2-Methylsulfanylpyridin-3-yl)-(4-methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraen-11-yl)methanone](/img/structure/B2953429.png)


![Ethyl 3-(4-chlorophenyl)-4-oxo-5-(2-(m-tolyl)acetamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2953435.png)
![1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-3-(3-methylbutyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)



![3-(2-methylbenzyl)-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2953443.png)